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Introduction

Raxatrigine (also known as Vixotrigine, GSK-1014802, or CNV1014802) is a state-dependent,
broad-spectrum voltage-gated sodium channel (Nav) blocker.[1][2][3][4][5][6] Initially
investigated for its selectivity towards specific Nav subtypes like Nav1.3 and Nav1.7, recent
evidence characterizes it as a non-selective inhibitor that preferentially binds to the inactivated
state of the channel.[3][4][5] This state-dependent mechanism allows Raxatrigine to selectively
target rapidly firing neurons, a hallmark of pathological conditions such as neuropathic pain and
epilepsy, while having less effect on normally functioning neurons.[5][6]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials
in excitable cells.[7][8] Dysregulation of these channels is implicated in a variety of
"channelopathies.” Consequently, Nav channels are significant therapeutic targets.[9] The nine
subtypes (Nav1l.1-Navl1.9) exhibit distinct expression patterns and biophysical properties,
contributing to their diverse physiological roles.[8]

Evaluating the efficacy of a state-dependent Nav channel blocker like Raxatrigine requires
specialized cell-based assays that can probe the different conformational states of the channel.
This document provides detailed protocols for two primary methodologies: whole-cell patch-
clamp electrophysiology and fluorescence-based high-throughput screening assays. These
protocols are designed to enable researchers to accurately characterize the potency,
selectivity, and state-dependency of Raxatrigine and similar compounds.
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Signaling Pathway of Voltage-Gated Sodium
Channels

Voltage-gated sodium channels are integral membrane proteins that cycle through three main
conformational states: resting (closed), open, and inactivated. This gating process is
fundamental to their role in generating action potentials.
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Voltage-Gated Sodium Channel State Transitions.

Data Presentation: Raxatrigine Efficacy

The following tables summarize the inhibitory potency (IC50) of Raxatrigine against various
human voltage-gated sodium channel subtypes as determined by electrophysiological assays.
These values highlight the compound's broad-spectrum activity and its enhanced potency
under conditions that favor the inactivated state (use-dependent protocols).

Table 1: Raxatrigine (Vixotrigine) IC50 Values for Tonic and Use-Dependent Block
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Tonic Block IC50 (pM)

Use-Dependent Block IC50

Nav Subtype . (uM) (10 Hz stimulation
(Holding at -90 mV) from -60/-70 mV)
hNavl.1 5.12 2.65
hNav1l.2 Not Determined 2.76
hNav1l.3 4.60 1.95
hNavl.4 10.0 4.25
hNav1l.5 13.0 5.12
hNav1l.6 6.58 2.53
hNavl.7 6.11 1.76
hNav1.8 5.25 3.51

Data compiled from studies on recombinant human Nav channels expressed in HEK293 or

CHO cells.[2][3][4]

Table 2: Raxatrigine (CNV1014802) pIC50 Values from a Separate Study

Nav Subtype pIC50 (+ SEM) Calculated IC50 (uM)
hNavl.1 4.70 (£ 0.2) 20.0

hNav1.2 4.99 (£ 0.2) 10.2

hNav1.3 4.82 (£ 0.3) 15.1

hNav1.4 5.09 (+ 0.2) 8.1

hNavl.5 <45 >31.6

hNav1.6 4.84 (+0.1) 14.5

hNav1.7 4.58 (£ 0.2) 26.3

hNav1.8 5.25 (£ 0.1) 5.6
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Data from Deuis et al., as cited in Hesselink, 2017.[3] Note the differences in reported
potencies, which may arise from different experimental protocols and conditions.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides high-fidelity recordings of ion channel activity, allowing
for detailed characterization of a compound's effects on channel gating and kinetics.[10]
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Whole-Cell Patch-Clamp Workflow.

e Cell Line: HEK293 or CHO cells stably expressing the human Nav channel subtype of
interest (e.g., hNav1.7).

o External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaClz, 1 MgClz, 10 HEPES, 10
Glucose. Adjust pH to 7.3 with NaOH.

o Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to
7.3 with CsOH.

« Raxatrigine Stock Solution: 10 mM in DMSO.

o Cell Preparation: Culture cells expressing the target Nav channel under standard conditions.
Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

o Recording Setup: Place a coverslip in the recording chamber on the microscope stage and
perfuse with external solution. Pull glass micropipettes to a resistance of 2-5 MQ when filled
with internal solution.
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» Whole-Cell Configuration:
o Approach a single, healthy-looking cell with the micropipette.
o Apply gentle positive pressure to keep the tip clean.

o Upon contacting the cell, release the pressure and apply gentle suction to form a high-
resistance (GQ) seal.

o Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-
cell configuration.[10]

» Voltage-Clamp Protocols: Clamp the cell at a holding potential of -120 mV. Allow the current
to stabilize before applying voltage protocols.

o Tonic Block (Resting State Inhibition):

» From a holding potential of -120 mV (where most channels are in the resting state),
apply a 20 ms depolarizing step to 0 mV every 30 seconds.

» Record baseline currents, then perfuse with increasing concentrations of Raxatrigine,
allowing for equilibration at each concentration.

o Use-Dependent Block (Inactivated State Inhibition):

= From a holding potential of -70 mV or -60 mV (to induce some steady-state
inactivation), apply a train of 25 depolarizing pulses to 0 mV (20 ms duration) at a
frequency of 10 Hz.[4]

» Measure the peak current of the first and last pulse in the train. The reduction in the last
pulse's amplitude relative to the first indicates use-dependent block.

» Perform this protocol at various Raxatrigine concentrations.
o Steady-State Inactivation:

» From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from
-140 mV to 0 mV, followed immediately by a 20 ms test pulse to 0 mV.
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» Plot the normalized peak current during the test pulse against the pre-pulse potential to
determine the voltage-dependence of inactivation.

» Repeat in the presence of Raxatrigine to observe any shifts in the inactivation curve.
» Data Analysis:
o Measure the peak inward sodium current for each voltage step.

o Calculate the percentage of inhibition at each Raxatrigine concentration relative to the

baseline current.

o Fit the concentration-response data to a Hill equation to determine the IC50 value for tonic

and use-dependent block.

Fluorescence-Based Sodium Influx Assay

This high-throughput method is suitable for screening large compound libraries. It uses a
sodium-sensitive fluorescent indicator to measure the influx of sodium into cells upon channel

activation.[11][12]
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Fluorescence-Based Assay Workflow.

o Cell Line: HEK293 cells stably expressing the human Nav channel subtype of interest.
o Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

e Fluorescent Sodium Indicator: Brilliant Sodium Assay Kit or similar (e.g., Asante NaTRIUM
Green-2).[11][12]
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Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.

Channel Activator: Veratridine stock solution (e.g., 10 mM in DMSO). Veratridine is used to
cause persistent activation of sodium channels.[11][13]

Raxatrigine Stock Solution: 10 mM in DMSO, serially diluted to create a concentration plate.

Cell Seeding: Seed Nav-expressing cells into black-walled, clear-bottom microplates at a
density that will result in a confluent monolayer on the day of the assay (e.g., 15,000
cells/well for a 384-well plate). Incubate overnight.[11]

Dye Loading:

o Prepare the dye loading solution according to the manufacturer's protocol (e.g., Brilliant
Sodium Assay kit).[11]

o Remove the cell culture medium from the plate and add the dye loading solution to each
well.

o Incubate the plate for 60 minutes at 37°C.[11]
Compound Addition:

o Prepare a plate with serial dilutions of Raxatrigine in assay buffer at a concentration 3-4x
the final desired concentration.

o Using a kinetic plate reader (e.g., FLIPR, FlexStation), add the Raxatrigine solutions to
the cell plate.

o Incubate for a pre-determined time (e.g., 15 minutes) to allow the compound to bind to the
channels.[11]

Channel Activation and Signal Reading:

o Prepare the veratridine solution in assay buffer at a concentration that elicits a robust
response (e.g., final concentration of 100 puM).[11]

o Place both the cell plate and the activator plate into the kinetic plate reader.
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o Initiate the reading, establishing a stable baseline fluorescence for ~20 seconds.
o The instrument will then automatically add the veratridine solution to the wells.

o Continue recording the fluorescence signal for 3-5 minutes to capture the full kinetic
response of sodium influx.[12]

o Data Analysis:

o

The increase in fluorescence intensity corresponds to the influx of sodium ions.
o For each well, quantify the response (e.g., peak fluorescence, or area under the curve).

o Calculate the percent inhibition for each Raxatrigine concentration relative to vehicle
control (0% inhibition) and a full blocker control (e.g., high concentration of Tetrodotoxin for
TTX-sensitive channels, 100% inhibition).

o Plot the percent inhibition against the Raxatrigine concentration and fit the data to
determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the
efficacy of Raxatrigine and other state-dependent sodium channel blockers. Whole-cell patch-
clamp electrophysiology offers a detailed, mechanistic understanding of the drug-channel
interaction, essential for lead optimization and understanding the specifics of state-dependent
block. The fluorescence-based sodium influx assay provides a higher-throughput alternative,
ideal for initial screening and structure-activity relationship studies. The choice of assay will
depend on the specific research question and the stage of the drug discovery process. By
employing these cell-based assays, researchers can effectively quantify the potency and
mechanism of action of novel Nav channel modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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